Bienvenue dans la boutique en ligne BenchChem!

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Ion channel pharmacology Potassium channel inhibitor Kir2.1

ML133 (CAS 185669-79-8) is a highly selective Kir2-family inward-rectifier potassium channel inhibitor (IC50 1.8 μM at pH 7.4; 290 nM at pH 8.5). It exhibits minimal activity against Kir1.1 and Kir4.1, eliminating off-target confounding. Validated in vivo for preventing dynamic mechanical allodynia in spared nerve injury models, it is the essential reference standard for Kir2 mechanistic studies, electrophysiology, and HTS campaigns where subfamily specificity is paramount.

Molecular Formula C19H19NO
Molecular Weight 277.4 g/mol
CAS No. 185669-79-8
Cat. No. B187400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
CAS185669-79-8
Molecular FormulaC19H19NO
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3
InChIKeyGIFYKGIODMXYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (ML133): A Selective Kir2 Inward-Rectifier Potassium Channel Inhibitor for Ion Channel Research and Drug Discovery


N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (CAS 185669-79-8), commonly known as ML133, is a small-molecule inhibitor of the Kir2 family of inward-rectifier potassium channels [1]. Its molecular formula is C19H19NO, with a molecular weight of 277.36 g/mol . The compound is characterized by a secondary amine linking a 4-methoxybenzyl group to a naphthalen-1-ylmethyl moiety, and it is typically supplied as a free base or hydrochloride salt for research applications .

Why N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (ML133) Cannot Be Substituted by Generic Potassium Channel Blockers


The functional and pharmacological effects of potassium channel inhibition are highly dependent on the specific Kir subfamily targeted. ML133 exhibits a unique selectivity profile among Kir2 family members, but critically, it shows minimal activity against Kir1.1 (ROMK) and Kir4.1 channels [1]. Generic potassium channel blockers such as Ba²⁺ lack this subfamily specificity, and even other Kir inhibitors like VU591 (ROMK-specific) or VU573 (preferential for Kir2.3/Kir7.1) exhibit distinct target profiles [2]. Substituting ML133 with a non-selective or off-target inhibitor would confound experimental interpretation by introducing unintended channel modulation, making precise mechanistic dissection of Kir2-mediated physiology impossible.

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (ML133) vs. Comparators


Kir2.1 Potency: pH-Dependent IC50 Values for ML133

ML133 demonstrates pH-dependent inhibition of Kir2.1, with a markedly higher potency at alkaline pH compared to neutral or acidic conditions. In manual patch-clamp electrophysiology assays, the IC50 for Kir2.1 inhibition is 1.8 μM at pH 7.4, improving to 290 nM at pH 8.5, and reducing to 9.1 μM at pH 6.5 [1]. This pH sensitivity contrasts with the broad-spectrum inorganic blocker Ba²⁺, which exhibits voltage-dependent block of Kir2.1 with an IC50 of approximately 3.5 μM but lacks pH-dependent modulation [2].

Ion channel pharmacology Potassium channel inhibitor Kir2.1

Selectivity Profile: Kir2 Subfamily vs. Kir1.1 and Kir4.1

ML133 exhibits a distinctive selectivity profile, potently inhibiting Kir2.1 (IC50 = 1.8 μM) but showing weak to negligible activity against Kir1.1 (ROMK) and Kir4.1. The IC50 for Kir1.1 is reported as 33 μM, and for Kir4.1 as 76 μM, representing 18-fold and 42-fold selectivity for Kir2.1 over these channels, respectively [1]. In contrast, the comparator VU591 is a potent and selective ROMK (Kir1.1) inhibitor with an IC50 of 240 nM and no activity against Kir2.1 at concentrations up to 10 μM . Similarly, VU573 preferentially inhibits Kir2.3 and Kir7.1 over Kir2.1 [2].

Kir channel selectivity ROMK Off-target activity

In Vivo Efficacy: Prevention of Mechanical Allodynia in Neuropathic Pain Model

ML133 demonstrates functional in vivo activity in a mouse model of spared nerve injury (SNI), a standard preclinical assay for neuropathic pain. Intrathecal administration of ML133 at doses of 10 and 30 nmol/animal significantly prevented the development of dynamic mechanical allodynia, a hallmark of neuropathic pain, without affecting punctate mechanical allodynia [1]. This outcome is not reported for other Kir2 inhibitors such as VU6080824, which has only been characterized for in vitro potency and PK properties . The comparator VU591, while potent in vitro, has not been evaluated in the same SNI allodynia model, limiting direct cross-study comparison.

Neuropathic pain Spared nerve injury In vivo pharmacology

Comparative Potency vs. Next-Generation Kir2.1 Inhibitors

While ML133 is the most widely used and validated Kir2.1 inhibitor, next-generation compounds such as VU6080824 have been developed with improved in vitro potency. In manual patch-clamp assays, VU6080824 inhibits Kir2.1 with an IC50 of 0.35 μM at pH 7.4, compared to 1.8 μM for ML133 under identical conditions . This represents a 5.1-fold improvement in potency. However, VU6080824 has not yet been extensively validated in animal models of Kir2.1-mediated disease, whereas ML133 has demonstrated in vivo efficacy in neuropathic pain models [1].

Kir2.1 inhibitor Potency comparison VU6080824

Optimal Research and Procurement Scenarios for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (ML133)


Functional Dissection of Kir2.1-Mediated Physiology in Cardiac and Neuronal Systems

ML133 is ideally suited for patch-clamp electrophysiology studies aimed at isolating the contribution of Kir2 family channels to membrane excitability. Its selectivity over Kir1.1 and Kir4.1, combined with its well-characterized pH-dependent potency, enables precise pharmacological dissection of Kir2.1 currents in cardiomyocytes, dentate gyrus granule cells, and microglia without confounding off-target effects [1].

In Vivo Preclinical Studies of Neuropathic Pain and Sensory Disorders

The compound is validated for in vivo use in rodent models of neuropathic pain, specifically for preventing dynamic mechanical allodynia following spared nerve injury [1]. Researchers investigating the role of Kir2 channels in pain signaling or seeking a reference Kir2 inhibitor for comparative pharmacology should procure ML133 for these studies, as alternative compounds lack this in vivo validation.

Reference Standard for Kir2 Inhibitor Screening and Assay Development

Given its extensive characterization across multiple Kir channel subtypes and its availability as a high-purity free base or hydrochloride salt, ML133 serves as an essential positive control and reference standard for high-throughput screening campaigns aimed at discovering novel Kir2 modulators . Its defined selectivity window allows for the calibration of assay specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.